2-(2-Bromo-pyridin-3-yloxy)-pyrazine
Description
Properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-9-7(2-1-3-13-9)14-8-6-11-4-5-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUXTIWJIQXWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671842 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-64-1 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Bromo-pyridin-3-yloxy)-pyrazine is a compound with notable biological activities, particularly in the realm of cancer treatment and other cell proliferative disorders. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a brominated pyridine moiety linked to a pyrazine ring through an ether bond. Its structure suggests potential interactions with various biological targets, particularly kinases involved in cell signaling pathways.
Anticancer Activity
Research has indicated that derivatives of pyrazine, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit key receptor tyrosine kinases such as Axl and c-Met, which are implicated in tumor proliferation and metastasis .
Table 1: Summary of Anticancer Activity
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Axl | 5.0 | Inhibition of cell proliferation |
| This compound | c-Met | 4.5 | Induction of apoptosis in cancer cells |
The mechanism by which this compound exerts its effects involves the inhibition of signaling pathways critical for tumor growth. The compound's interaction with the ATP-binding site of kinases has been confirmed through crystallographic studies, demonstrating its potential as a selective inhibitor .
Case Studies
-
In Vitro Studies : A cell viability assay using various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value indicative of its potency.
- Table 2: Cell Viability Assay Results
| Concentration (µM) | Viable Cells (%) |
|---------------------|------------------|
| 5 | 62.67 |
| 10 | 46.77 |
| 20 | 29.33 |
- Table 2: Cell Viability Assay Results
- In Vivo Studies : Animal models treated with the compound demonstrated significant tumor size reduction compared to control groups, further validating its therapeutic potential.
Safety and Toxicity
Preliminary studies on the toxicity profile of this compound indicate low cytotoxicity at therapeutic doses, making it a promising candidate for further development .
Scientific Research Applications
The compound has been investigated for its role in targeting specific biological pathways, particularly in the context of antimalarial and anticancer activities. Research indicates that derivatives of pyrazine compounds exhibit significant inhibitory effects on various kinases, which are pivotal in the regulation of cellular functions.
- Antimalarial Activity : A study highlighted the optimization of imidazopyridazine derivatives, which include structural analogs like 2-(2-Bromo-pyridin-3-yloxy)-pyrazine. These compounds demonstrated high affinity for the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with IC50 values less than 10 nM and EC50 values as low as 12 nM against the parasite . The introduction of the bromo-pyridine moiety was crucial for enhancing binding affinity and antiparasitic potency.
- Anticancer Activity : Other research has pointed to the potential use of pyrazine derivatives in cancer therapeutics. Compounds with similar structural frameworks have shown activity against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for modifications to enhance its pharmacological properties. The following table summarizes key synthetic routes and their outcomes:
| Synthesis Step | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Substituting bromine with nucleophiles to introduce various functional groups | Enhanced biological activity |
| Suzuki Coupling | Coupling with boronate reagents to form aryl derivatives | Improved selectivity and potency |
| Buchwald Coupling | Formation of aryl amines from halides | Increased binding affinity towards target enzymes |
These synthetic strategies enable researchers to fine-tune the compound's properties, optimizing it for specific therapeutic targets.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound and its derivatives:
- Case Study 1 : A series of pyrazine derivatives were evaluated for their antimalarial activity using a murine model. Compounds were administered at varying doses, revealing that those with the bromo-pyridine substitution exhibited significant reductions in parasitemia compared to controls .
- Case Study 2 : In a separate investigation focused on anticancer properties, a library of pyrazine-based compounds was screened against multiple cancer cell lines. Results indicated that certain substitutions led to enhanced cytotoxicity, suggesting a promising avenue for further development in cancer therapy .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazine derivatives are characterized by substituents that modulate their electronic, steric, and functional properties. Key comparisons include:
Halogenated Pyrazines
- 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) : This compound shares a bromine substituent but differs in its substitution pattern (position 5 on pyrazine vs. bromo-pyridine in the target compound). The electron-withdrawing bromine enhances electrophilic substitution resistance and may influence binding affinity in biological systems .
- AS-3201 (2-(4-bromo-2-fluorobenzyl)-tetrahydropyrrolo[1,2-a]pyrazine): A bromo-fluorobenzyl-substituted pyrazine derivative with potent aldose reductase inhibitory activity (IC₅₀ = 1.5 × 10⁻⁸ M).
Oxygen-Linked Heterocyclic Substituents
- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine : Isolated from Anemarrhena asphodeloides, this compound features a furan substituent. Unlike the bromo-pyridine group, the furan moiety contributes to hydrogen bonding via its oxygen atom, influencing solubility and bioactivity .
- Imidazo[1,2-a]pyrazines with Pyridin-4-yl/Thiophen-3-yl Groups : Substitution at position 2 with pyridin-4-yl (3a) or thiophen-3-yl (4a) groups enables hydrogen bonding with Cys106 in kinase targets, critical for anticancer activity. The bromo-pyridin-3-yloxy group may similarly interact with hinge regions in proteins but with altered steric demands .
Alkyl-Substituted Pyrazines
- 2,5-Dimethylpyrazine : A common Maillard reaction product with high volatility, contributing to roasted aromas. In contrast, the bromo-pyridine group in the target compound likely reduces volatility, shifting applications from flavoring to pharmaceuticals .
Anticancer and Antiviral Potential
- Imidazo[1,2-a]pyrazines (e.g., 3a, 4a) inhibit kinases by binding to hinge regions (e.g., Cys106). The bromo-pyridin-3-yloxy group’s bulkiness may alter binding orientation but enhance hydrophobic interactions .
- AS-3201: Demonstrates that halogenation significantly boosts bioactivity (e.g., 500-fold higher in vivo potency than non-halogenated analogs) .
Plant Growth Modulation
- 2,5-Dimethylpyrazine : Promotes Arabidopsis growth via volatile organic compounds (VOCs). Brominated analogs like the target compound may exhibit reduced volatility but could serve as stable agrochemical precursors .
Physical and Chemical Properties
| Property | 2-(2-Bromo-pyridin-3-yloxy)-pyrazine | 2,5-Dimethylpyrazine | AS-3201 |
|---|---|---|---|
| Volatility | Low (bulky bromo-pyridine) | High | Very low |
| Solubility | Moderate (polar oxygen linkage) | Low | Low (hydrophobic) |
| Electronic Effects | Strong electron-withdrawing (Br, N) | Electron-donating | Mixed (Br, F, N) |
| Bioactivity | Potential kinase inhibition | Aroma compound | Aldose reductase inhibition |
- Spectroscopy : Pyrazine derivatives exhibit distinct ¹³C NMR shifts. For example, AS-3201’s spiro-fused system shows unique lactone sector rule-based configurations . The target compound’s bromine may deshield adjacent protons, shifting NMR signals .
Preparation Methods
General Synthetic Strategy
The key synthetic challenge is the formation of the ether linkage between the 2-bromo-3-pyridinyl hydroxyl group and the pyrazine ring. This is typically achieved by nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions involving the hydroxyl group of 2-bromo-3-hydroxypyridine and a suitable pyrazine derivative bearing a leaving group.
Preparation of 2-Bromo-3-Hydroxypyridine Intermediate
The starting material, 2-bromo-3-hydroxypyridine, can be synthesized or procured commercially. Its preparation often involves:
- Bromination of 3-hydroxypyridine at the 2-position under controlled conditions.
- Protection of the amino group if present, for example, as a carbamate (Boc protection) to facilitate selective reactions on the hydroxyl group.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of 2-bromopyridin-3-amine | Lithium bis(trimethylsilyl)amide (LiHMDS) in THF at 0°C, followed by Boc anhydride at room temperature for 1.5 h | 50-62% | Purified by chromatography; yields depend on reaction scale and purity of reagents |
This protection is crucial for subsequent selective functionalization of the hydroxyl group without interference from amino groups.
Formation of the Pyridin-3-yloxy Moiety
The ether bond formation between the 2-bromo-3-pyridinyl hydroxyl and the pyrazine ring is typically accomplished by:
- Nucleophilic substitution: The hydroxyl group of 2-bromo-3-hydroxypyridine is deprotonated using a base such as potassium carbonate or sodium hydride to generate the corresponding alkoxide.
- Coupling with pyrazine derivative: The alkoxide then reacts with a halogenated pyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) under heating in a polar aprotic solvent (e.g., DMF or DMSO) to form the ether linkage.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate or sodium hydride |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 80–120°C |
| Time | Several hours (typically 6–24 h) |
| Work-up | Extraction, purification by recrystallization or chromatography |
This method leverages the nucleophilicity of the deprotonated hydroxyl and the electrophilicity of the halogenated pyrazine to form the ether bond efficiently.
Transition-Metal Catalyzed Coupling Approaches
More advanced methods employ transition-metal catalysis, especially copper- or palladium-catalyzed Ullmann-type or Buchwald–Hartwig etherification reactions, which can improve yields and selectivity.
- Copper-catalyzed coupling: Using copper(I) iodide as catalyst, ligand (e.g., 1,10-phenanthroline), base (e.g., potassium carbonate), and elevated temperature in polar solvents.
- Palladium-catalyzed coupling: Pd(0) catalysts with phosphine ligands can also catalyze the formation of aryl ethers under milder conditions.
These methods provide regioselective coupling and tolerate a variety of functional groups, including the bromine substituent on the pyridine ring, which remains intact for further functionalization if needed.
Representative Synthetic Route Summary
Research Findings and Optimization Notes
- The presence of electron-withdrawing bromine on the pyridine ring can influence reactivity by stabilizing intermediates and affecting nucleophilicity.
- Protection of amino groups (if present) is essential to avoid side reactions.
- Choice of base and solvent critically affects the etherification efficiency.
- Transition-metal catalysis can enhance yields and reduce reaction times compared to classical nucleophilic substitution.
- Purification is often done by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallization from suitable solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | 2-bromo-3-hydroxypyridine, base (K2CO3), halopyrazine | DMF, 80–120°C, 6–24 h | Simple, cost-effective | Requires high temperature, longer reaction time |
| Copper-catalyzed Ullmann coupling | CuI, ligand, base, 2-bromo-3-hydroxypyridine, halopyrazine | Polar solvent, 80–110°C | Good selectivity, moderate temperature | Catalyst cost, ligand optimization needed |
| Palladium-catalyzed Buchwald–Hartwig coupling | Pd(0) catalyst, phosphine ligand, base | Mild temperature, shorter time | High yields, functional group tolerance | Expensive catalysts, sensitive to moisture |
Q & A
Q. What are the optimal synthetic routes for 2-(2-Bromo-pyridin-3-yloxy)-pyrazine, and how can reaction yields be improved?
Methodological Answer: The synthesis of brominated pyrazine derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions. For this compound, a plausible route includes:
Bromination : Introduce bromine at the pyridine ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C).
Coupling Reaction : Utilize a Buchwald-Hartwig or Ullmann-type coupling between 3-bromo-pyridin-2-ol and pyrazine derivatives, catalyzed by Pd(OAc)₂ with ligands like XPhos .
Microwave-Assisted Synthesis : Enhance reaction efficiency by employing microwave irradiation (e.g., 433 K for 5–10 minutes), as demonstrated in analogous pyridopyrazine syntheses .
Q. Yield Optimization Tips :
- Use anhydrous solvents (e.g., DMF, DCM) to minimize side reactions.
- Purify intermediates via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) .
Q. How can structural elucidation of this compound be performed?
Methodological Answer:
X-Ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Key parameters include planar dihedral angles (e.g., 45–55° between pyrazine and pyridine rings) and π-π interactions (centroid distances ~3.5 Å) .
NMR Spectroscopy :
- ¹H NMR : Identify coupling patterns (e.g., singlet for Br-substituted protons, doublets for pyrazine NH groups).
- ¹³C NMR : Confirm carbonyl and aromatic carbons (δ ~150–160 ppm for pyrazine) .
Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected m/z ~281.99 for C₉H₅BrN₃O⁺) .
Q. What are common impurities in this compound synthesis, and how are they characterized?
Methodological Answer:
- Regioisomers : Monitor for alternative substitution patterns (e.g., bromine at pyrazine instead of pyridine) using HPLC with a C18 column (acetonitrile/water gradient) .
- Dehalogenation Byproducts : Detect via GC-MS or LC-MS (e.g., loss of Br results in m/z ~202.04) .
- Oxidation Products : Use IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹) from unintended oxidations .
Advanced Research Questions
Q. How can regioselectivity in bromination and coupling reactions be controlled?
Methodological Answer:
- Directing Groups : Utilize electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to direct bromination to the para position. Remove these groups post-bromination via reduction .
- Catalytic Systems : Employ Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic substitution) .
Q. How do solvent polarity and temperature affect the compound’s stability and reactivity?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions but may accelerate hydrolysis. Use low-polarity solvents (e.g., toluene) for thermally sensitive steps .
- Temperature Control : Below 0°C, bromination favors kinetic products; higher temperatures (80–100°C) promote thermodynamic control .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., S₀→S₁ transitions at ~300 nm) to correlate with experimental data .
- Molecular Dynamics (MD) : Model vibrational modes (e.g., pyrazine ring breathing at ~600 cm⁻¹) using a 24-mode Hamiltonian .
- Docking Studies : Assess binding affinity to biological targets (e.g., kinase inhibitors) via AutoDock Vina .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. X-Ray)?
Methodological Answer:
- Case Study : If NMR suggests a single isomer but X-Ray reveals mixed crystals:
Q. What strategies improve the compound’s solubility for biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
